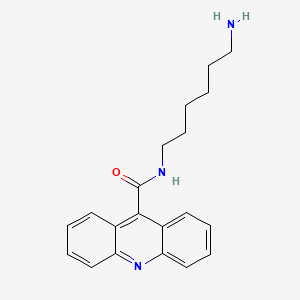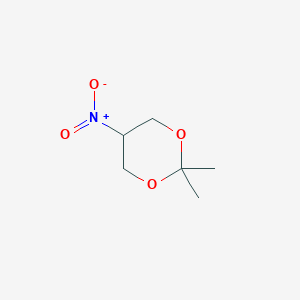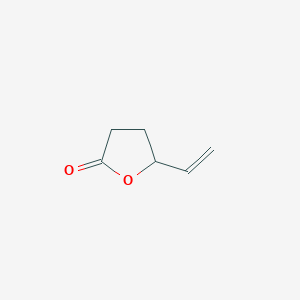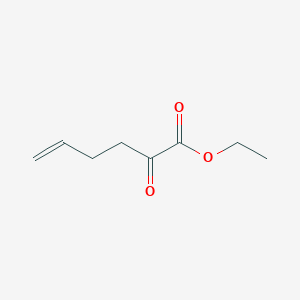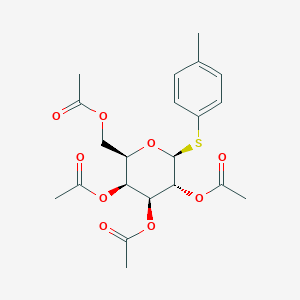
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
Overview
Description
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside is a synthetic organic compound with the molecular formula C21H26O9S and a molecular weight of 454.49 g/mol . It is a derivative of thiogalactopyranoside, where the galactose moiety is protected by acetyl groups at positions 2, 3, 4, and 6, and the sulfur atom is bonded to a 4-methylphenyl group . This compound is typically used in biochemical research and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside is the enzyme β-galactosidase . This enzyme plays a vital role in cellular operations, particularly in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
The compound interacts with its target, β-galactosidase, by inhibiting its activity
Biochemical Pathways
The inhibition of β-galactosidase by this compound can affect the metabolic pathways involving the breakdown of β-galactosides
Result of Action
The inhibition of β-galactosidase by this compound can result in the accumulation of β-galactosides in cells
Preparation Methods
The synthesis of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside generally involves the following steps:
Thioglycoside Formation: The initial step involves the reaction of galactose with a thiol compound, such as 4-methylthiophenol, in the presence of a catalyst like boron trifluoride etherate. This reaction forms the thioglycoside intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride and a base such as pyridine.
Chemical Reactions Analysis
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis using acidic or basic conditions, yielding the free thiogalactopyranoside.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The 4-methylphenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acetic anhydride, pyridine, boron trifluoride etherate, hydrogen peroxide, and m-chloroperbenzoic acid. Major products formed from these reactions include deacetylated thiogalactopyranosides, sulfoxides, and sulfones.
Scientific Research Applications
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside is used in various scientific research applications:
Biochemistry: It is used as a substrate in enzymatic studies to investigate the activity of glycosidases and other carbohydrate-processing enzymes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Medicinal Chemistry: It is used in the development of glycomimetics and other therapeutic agents targeting carbohydrate-binding proteins.
Comparison with Similar Compounds
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside can be compared with other thioglycosides and acetylated sugars:
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside: Similar in structure but with a glucose moiety instead of galactose.
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-a-D-mannopyranoside: Contains a mannose moiety and differs in the stereochemistry at the anomeric carbon.
The uniqueness of this compound lies in its specific configuration and the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with enzymes.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOIRMXQHXTRL-IFLJBQAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438768 | |
| Record name | 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28244-99-7 | |
| Record name | 4-Methylphenyl 1-thio-β-D-galactopyranoside 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28244-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


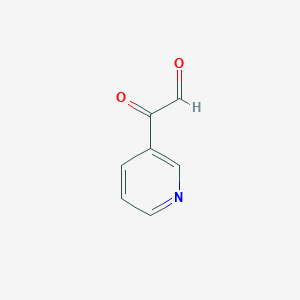
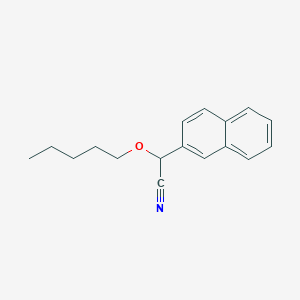
![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)
![2-Bromoimidazo[5,1-b]thiazole](/img/structure/B1610118.png)

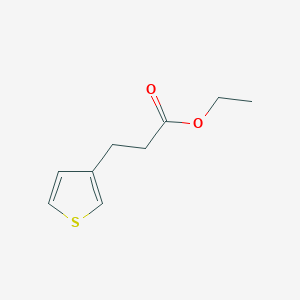
![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)
